molecular formula C13H9F4NO B1451078 3'-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine CAS No. 1214382-52-1

3'-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine

Cat. No.: B1451078
CAS No.: 1214382-52-1
M. Wt: 271.21 g/mol
InChI Key: HHGZAFAVGJRQCX-UHFFFAOYSA-N
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Description

3’-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine: is a chemical compound characterized by the presence of fluorine and trifluoromethoxy groups attached to a biphenyl structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like 3’-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3’-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles, electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3’-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethoxy groups can enhance the compound’s binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 3’-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both fluorine and trifluoromethoxy groups can enhance its stability and lipophilicity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(3-fluorophenyl)-2-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F4NO/c14-10-3-1-2-8(6-10)9-4-5-11(18)12(7-9)19-13(15,16)17/h1-7H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGZAFAVGJRQCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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